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Introduction
CS2164, also known as Chiauranib or Ibcasertib, is a potent, orally active multi-target kinase

inhibitor with significant anti-angiogenic properties.[1] It primarily exerts its effects by targeting

key kinases involved in tumor angiogenesis, mitosis, and chronic inflammation.[2][3][4] In vitro

studies have demonstrated that CS2164 effectively inhibits angiogenesis by suppressing the

vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor

receptor (PDGFR) signaling pathways.[2][5] These notes provide detailed protocols for

evaluating the anti-angiogenic effects of CS2164 in vitro, along with a summary of its inhibitory

activities and relevant signaling pathways.

Mechanism of Action
CS2164 is a highly selective multi-kinase inhibitor. Its anti-angiogenic activity stems from its

potent inhibition of angiogenesis-related kinases, including VEGFR1, VEGFR2, VEGFR3,

PDGFRα, and c-Kit.[1][2][3] The inhibition of VEGFR2, a key mediator in the VEGF signaling

cascade, is central to its mechanism. By blocking VEGFR2 phosphorylation, CS2164 prevents

the downstream signaling that leads to endothelial cell proliferation, migration, and tube

formation, all critical steps in the formation of new blood vessels.[2][5][6][7] Additionally,

CS2164 inhibits Aurora B kinase, which is involved in mitosis, and colony-stimulating factor 1

receptor (CSF-1R), which plays a role in the tumor inflammatory microenvironment.[2][3]
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Quantitative Data: Kinase Inhibitory Activity
CS2164 demonstrates potent inhibition of key kinases involved in angiogenesis with IC50

values in the low nanomolar range.

Target Kinase IC50 (nM)
Function in
Angiogenesis/Tumor
Progression

VEGFR1 1-9
Modulation of angiogenesis,

endothelial cell migration.

VEGFR2 1-9

Primary mediator of VEGF-

driven angiogenesis,

proliferation, and survival of

endothelial cells.[8][9]

VEGFR3 1-9
Primarily involved in

lymphangiogenesis.

PDGFRα 1-9
Regulates pericyte recruitment

and vessel maturation.

c-Kit 1-9

Involved in cell survival and

proliferation in various cell

types.

Aurora B 1-9
Regulates cell division

(mitosis).

CSF-1R 1-9

Modulates tumor-associated

macrophages and the

inflammatory

microenvironment.

Data compiled from multiple sources indicating IC50 values in the single-digit nanomolar range.

[1][2][3][4]
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Herein are detailed protocols for key in vitro assays to assess the anti-angiogenic activity of

CS2164.

HUVEC Proliferation/Viability Assay
This assay determines the effect of CS2164 on the proliferation and viability of Human

Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.

Materials:

HUVECs (passage 2-6)

Endothelial Basal Medium (EBM) supplemented with a growth kit (e.g., EGM-2)

Fetal Bovine Serum (FBS)

CS2164 (dissolved in DMSO)

VEGF-A (recombinant human)

96-well plates, gelatin-coated

Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)

Plate reader

Protocol:

Cell Seeding:

Coat a 96-well plate with 0.1% gelatin for 1 hour at 37°C.

Trypsinize and count HUVECs. Seed the cells at a density of 3,000-5,000 cells per well in

100 µL of EBM containing 2% FBS.[10][11]

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

Cell Starvation:
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After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free EBM.

Incubate for 4-6 hours to serum-starve the cells.

Treatment:

Prepare serial dilutions of CS2164 in serum-free EBM containing 20 ng/mL VEGF-A.[6] A

typical concentration range for CS2164 would be from 0.1 nM to 10 µM. Include a vehicle

control (DMSO) and a "no VEGF" control.

Aspirate the starvation medium and add 100 µL of the treatment medium to the respective

wells.

Incubation:

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

Viability Assessment:

Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10

µL of MTT solution).

Incubate for the recommended time (e.g., 2-4 hours for MTT).

Read the absorbance at the appropriate wavelength using a microplate reader.[12]

Data Analysis:

Normalize the absorbance values to the vehicle control to determine the percentage of

inhibition.

Plot the percentage of inhibition against the log concentration of CS2164 to calculate the

IC50 value.

Click to download full resolution via product page
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Endothelial Cell Tube Formation Assay
This assay models the differentiation and organization of endothelial cells into capillary-like

structures, a key step in angiogenesis.

Materials:

HUVECs (passage 2-6)

Basement membrane extract (BME), such as Matrigel® or Geltrex™

Pre-chilled 96-well plate

EBM with low serum (e.g., 0.5-1% FBS)

CS2164 (dissolved in DMSO)

Calcein AM (for visualization, optional)

Inverted microscope with a camera

Protocol:

Plate Coating:

Thaw the BME on ice overnight at 4°C.

Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

[13][14]

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[13][15]

Cell Preparation and Treatment:

Harvest HUVECs and resuspend them in low-serum EBM at a concentration of 2-3 x 10^5

cells/mL.

In separate tubes, mix the cell suspension with various concentrations of CS2164 (e.g.,

0.1 nM to 10 µM) or vehicle control.
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Seeding:

Carefully add 100 µL of the cell/treatment suspension (20,000-30,000 cells) to each BME-

coated well.[16]

Incubation:

Incubate the plate at 37°C, 5% CO2 for 4-18 hours.[13] Monitor tube formation periodically

under the microscope.

Visualization and Quantification:

After incubation, capture images of the tube networks in each well using an inverted

microscope at 4x or 10x magnification.

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of nodes/junctions, and number of loops using angiogenesis analysis software

(e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Analysis:

Compare the quantitative parameters from CS2164-treated wells to the vehicle control to

determine the percentage of inhibition.

Click to download full resolution via product page

Cell Migration (Wound Healing) Assay
This assay assesses the effect of CS2164 on the directional migration of endothelial cells, a

process essential for closing vascular gaps and extending new vessels.

Materials:

HUVECs

24-well or 12-well plates
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Sterile 200 µL pipette tip or a cell-scratch insert

EBM with low serum (0.5-1% FBS)

CS2164 (dissolved in DMSO)

Inverted microscope with a camera

Protocol:

Create Monolayer:

Seed HUVECs in a multi-well plate and grow them to 90-100% confluency.

Create Wound:

Using a sterile 200 µL pipette tip, create a straight, linear scratch through the center of the

monolayer.

Gently wash the wells twice with PBS to remove detached cells and debris.

Treatment:

Add low-serum EBM containing different concentrations of CS2164 or vehicle control to

the wells.

Image Acquisition:

Immediately capture images of the scratch at defined locations (mark the plate for

reference). This is the 0-hour time point.

Incubate the plate at 37°C, 5% CO2.

Capture images of the same locations at subsequent time points (e.g., 8, 12, and 24

hours).

Data Analysis:

Measure the width of the scratch at each time point for all conditions.
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Calculate the percentage of wound closure relative to the 0-hour time point.

Compare the closure rates between CS2164-treated and vehicle control groups.

Click to download full resolution via product page

Signaling Pathway Analysis
To confirm that CS2164 inhibits the intended signaling pathway, Western blotting can be

performed to assess the phosphorylation status of VEGFR2 and its downstream effectors.

Protocol Outline:

Culture HUVECs to ~80% confluency and serum-starve for 4-6 hours.

Pre-treat cells with various concentrations of CS2164 for 1-2 hours.

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

Lyse the cells and collect protein extracts.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Probe the membrane with primary antibodies against phospho-VEGFR2 (p-VEGFR2), total

VEGFR2, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt. Use an antibody

against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[5]

Incubate with appropriate secondary antibodies and visualize the bands using a

chemiluminescence detection system.

A reduction in the p-VEGFR2/total VEGFR2 ratio in CS2164-treated cells compared to the

VEGF-stimulated control confirms target engagement.[5]

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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